Ácido Dulcioico

Descripción general

Descripción

Dulcioic acid is an organic acid with a carboxylic acid group and a hydroxyl group. It is an important organic compound used in many industrial and laboratory applications. It is a colorless, odorless, and water-soluble compound that can be found in a variety of natural sources such as fruits, vegetables, and dairy products. It is also a common ingredient in many food products and pharmaceuticals.

Aplicaciones Científicas De Investigación

Tratamiento del Síndrome Metabólico

Scoparia dulcis, que contiene ácido Dulcioico, se ha identificado como poseedora de aproximadamente 160 compuestos que pueden estar relacionados con el tratamiento del síndrome metabólico {svg_1} {svg_2}. Esto incluye reducir el nivel de glucosa en sangre en ayunas, aumentar el nivel de insulina en plasma y estimular la secreción de insulina para tratar la diabetes {svg_3} {svg_4}.

Efectos Antihiperlipidémicos

Se ha descubierto que la hierba produce efectos antihiperlipidémicos al aumentar los niveles de lipoproteínas de alta densidad en suero, el índice antiaterogénico del plasma y la actividad de la reductasa HMG-CoA {svg_5}.

Efectos Antiinflamatorios

La composición química de la glutinol y la glutinona, aisladas de Scoparia dulcis, proporcionan potenciales efectos antiinflamatorios {svg_6}.

Efecto Antiaterosclerótico

Estos compuestos también pueden reducir el colesterol total, los triacilgliceroles y el colesterol de lipoproteínas de baja densidad (LDL) y aumentar el colesterol de lipoproteínas de alta densidad (HDL) para proporcionar el efecto antiaterosclerótico {svg_7}.

Propiedades Antiartríticas

Scoparia dulcis ejerce propiedades antiartríticas a través de su efecto sobre los niveles de citoquinas, reduciendo significativamente los niveles de IFN-γ e IL-6 y elevando los niveles de IL-10 {svg_8}.

Efecto Hepatoprotector

Los extractos llevan a cabo un efecto hepatoprotector al prevenir el descenso de las enzimas antioxidantes de la superóxido dismutasa (SOD), la glutatión peroxidasa (GPx), la reductasa de glutatión (GRd) y la glutatión-S-transferasa (GST) {svg_9}.

Mecanismo De Acción

- Dulcioic acid is a diterpenoid compound found in Scoparia dulcis , commonly known as “sweet broom weed.” This plant has been traditionally used for various medicinal purposes .

- Dulcioic acid’s mode of action remains largely unexplored. However, one study reported that a related diterpenoid, scopadulcic acid B , inhibited viral replication of herpes simplex virus type 1 (HSV-1) in vitro .

Target of Action

Mode of Action

Análisis Bioquímico

Biochemical Properties

Dulcioic acid plays a crucial role in biochemical reactions, particularly in the modulation of cytokine production. It interacts with various enzymes and proteins involved in inflammatory responses. For instance, Dulcioic acid has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ) . These interactions suggest that Dulcioic acid may act as an anti-inflammatory agent by modulating the activity of these cytokines.

Cellular Effects

Dulcioic acid exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Dulcioic acid inhibits the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Additionally, it affects the expression of genes involved in the inflammatory response, further highlighting its potential as an anti-inflammatory agent.

Molecular Mechanism

At the molecular level, Dulcioic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the inhibition of enzyme activity and modulation of gene expression. For instance, Dulcioic acid inhibits the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses . By inhibiting NF-κB, Dulcioic acid reduces the expression of pro-inflammatory genes, thereby exerting its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dulcioic acid have been observed to change over time. Studies have shown that Dulcioic acid is relatively stable and does not degrade quickly under standard laboratory conditions . Long-term studies have demonstrated that Dulcioic acid maintains its inhibitory effects on cytokine production over extended periods, suggesting its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of Dulcioic acid vary with different dosages in animal models. At low doses, Dulcioic acid effectively inhibits cytokine production without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential toxicity.

Metabolic Pathways

Dulcioic acid is involved in several metabolic pathways, particularly those related to inflammation and immune responses. It interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators . By inhibiting these enzymes, Dulcioic acid reduces the production of pro-inflammatory compounds, thereby exerting its anti-inflammatory effects.

Transport and Distribution

Within cells and tissues, Dulcioic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, Dulcioic acid tends to accumulate in tissues with high levels of inflammation, such as the liver and spleen, where it exerts its therapeutic effects .

Subcellular Localization

Dulcioic acid is localized in specific subcellular compartments, which influences its activity and function. It is primarily found in the cytoplasm and nucleus of cells, where it interacts with key signaling molecules and transcription factors . The subcellular localization of Dulcioic acid is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .

Propiedades

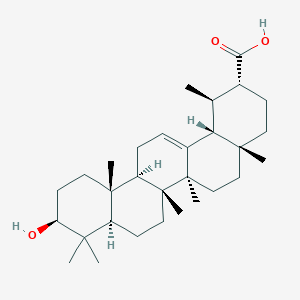

IUPAC Name |

(1R,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18-19(25(32)33)10-13-27(4)16-17-29(6)20(24(18)27)8-9-22-28(5)14-12-23(31)26(2,3)21(28)11-15-30(22,29)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21-,22+,23-,24-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVZSZBQAZPKNI-IEGIENCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CC[C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.